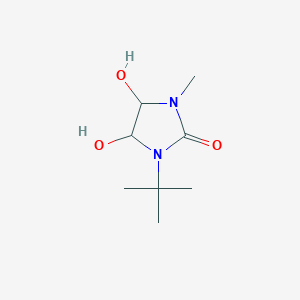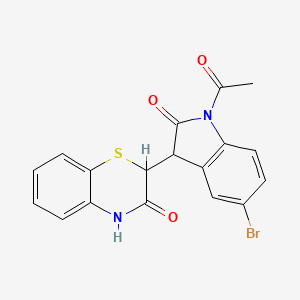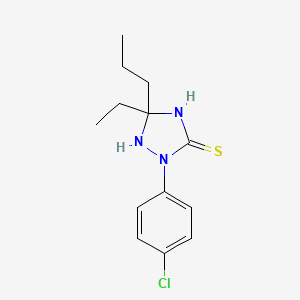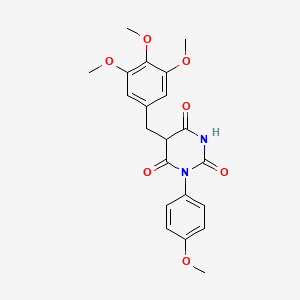
1-Tert-butyl-4,5-dihydroxy-3-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTYL)-4,5-DIHYDROXY-3-METHYLTETRAHYDRO-2H-IMIDAZOL-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, two hydroxyl groups, and an imidazolone ring
Preparation Methods
The synthesis of 1-(TERT-BUTYL)-4,5-DIHYDROXY-3-METHYLTETRAHYDRO-2H-IMIDAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a strong base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(TERT-BUTYL)-4,5-DIHYDROXY-3-METHYLTETRAHYDRO-2H-IMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(TERT-BUTYL)-4,5-DIHYDROXY-3-METHYLTETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation
Mechanism of Action
The mechanism of action of 1-(TERT-BUTYL)-4,5-DIHYDROXY-3-METHYLTETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(TERT-BUTYL)-4,5-DIHYDROXY-3-METHYLTETRAHYDRO-2H-IMIDAZOL-2-ONE can be compared with similar compounds such as:
4,5-DIHYDROXY-2H-IMIDAZOL-2-ONE: Lacks the tert-butyl group, resulting in different reactivity and biological activity.
1-(TERT-BUTYL)-4,5-DIHYDROXY-2H-IMIDAZOL-2-ONE: Similar structure but without the methyl group, affecting its chemical properties and applications
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-tert-butyl-4,5-dihydroxy-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)10-6(12)5(11)9(4)7(10)13/h5-6,11-12H,1-4H3 |
InChI Key |
GDFSIGKPSRZYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(C(N(C1=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B11086569.png)

![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)
![11-(2,5-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086579.png)
![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)


![1-(4-Chlorophenyl)-2-[4,5-dihydro-1,3-thiazol-2-yl(4-methoxyphenyl)amino]ethanone](/img/structure/B11086592.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11086598.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11086604.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
![methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate](/img/structure/B11086617.png)
![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)
